molecular formula C11H10FNO2 B11054398 2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide

2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide

Cat. No.: B11054398
M. Wt: 207.20 g/mol
InChI Key: AYZLMHLIKCBNIC-UHFFFAOYSA-N
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Description

2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the benzofuran ring can significantly alter the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide typically involves the following steps:

    Preparation of 5-fluorosalicylic acid: This can be achieved by fluorination of salicylic acid.

    Formation of 5-fluoro-1-benzofuran: The 5-fluorosalicylic acid undergoes cyclization to form the benzofuran ring.

    Acetylation: The benzofuran derivative is then acetylated to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction could produce benzofuran alcohols.

Scientific Research Applications

2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1-benzofuran-3-yl)-N-methylacetamide
  • 2-(5-fluoro-1-benzofuran-3-yl)-N-ethylacetamide
  • 2-(5-chloro-1-benzofuran-3-yl)-N-methylacetamide

Uniqueness

The presence of the fluorine atom in 2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable modification in drug design and development.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(5-fluoro-1-benzofuran-3-yl)-N-methylacetamide

InChI

InChI=1S/C11H10FNO2/c1-13-11(14)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

AYZLMHLIKCBNIC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=COC2=C1C=C(C=C2)F

Origin of Product

United States

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